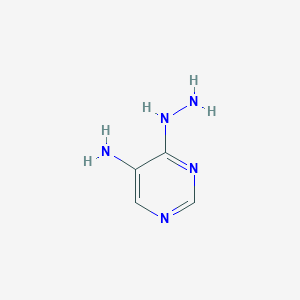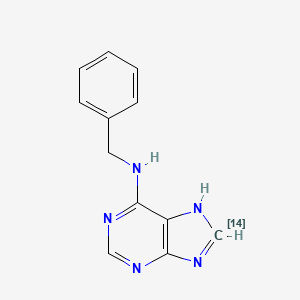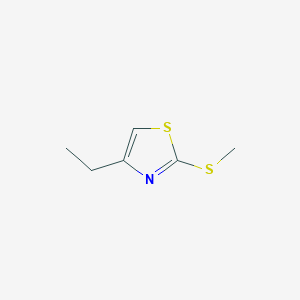
3-(Hydrazinylmethyl)pyridin-2(1H)-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydrazinylmethyl)pyridin-2(1H)-onehydrochloride is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydrazinylmethyl group attached to the pyridin-2(1H)-one core, with an additional hydrochloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)pyridin-2(1H)-onehydrochloride typically involves the following steps:
Formation of Pyridin-2(1H)-one Core: The pyridin-2(1H)-one core can be synthesized through various methods, including cyclization reactions involving appropriate precursors such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds.
Introduction of Hydrazinylmethyl Group: The hydrazinylmethyl group is introduced through a nucleophilic substitution reaction, where a hydrazine derivative reacts with a suitable electrophilic intermediate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)pyridin-2(1H)-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridin-2(1H)-one derivatives.
Scientific Research Applications
3-(Hydrazinylmethyl)pyridin-2(1H)-onehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hydrazinylmethyl)pyridin-2(1H)-onehydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar pyridine core and exhibit comparable biological activities.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole and pyrazine ring and have diverse biological activities.
Uniqueness
3-(Hydrazinylmethyl)pyridin-2(1H)-onehydrochloride is unique due to its specific hydrazinylmethyl group, which imparts distinct chemical reactivity and biological properties compared to other pyridine derivatives .
Properties
Molecular Formula |
C6H10ClN3O |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
3-(hydrazinylmethyl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c7-9-4-5-2-1-3-8-6(5)10;/h1-3,9H,4,7H2,(H,8,10);1H |
InChI Key |
KWCSOQTTZZPMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)CNN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)






![N-[2-(1,3-benzodioxol-5-yl)ethyl]hydroxylamine](/img/structure/B13114975.png)

